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Compound of Interest

Compound Name: Atorvastatin hemicalcium salt

Cat. No.: B15617365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

atorvastatin hemi-calcium salt, a widely prescribed medication for lowering blood cholesterol.

The information presented herein is intended to assist researchers and professionals in the

pharmaceutical field in the identification, characterization, and quality control of this active

pharmaceutical ingredient (API). This document details nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

atorvastatin. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the

compound.

¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of

hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shift Data for Atorvastatin Hemi-Calcium Salt
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.82 s 1H NH

7.51 d, J=8.0 Hz 2H Aromatic CH

7.33-7.11 m 6H Aromatic CH

7.08-6.95 m 6H Aromatic CH

5.93 bs 1H OH

4.76 bs 1H OH

4.65-4.33 m 1H CH

4.09-3.85 m 1H CH

3.84-3.68 m 2H CH₂

3.62-3.44 m 1.5H CH, CH₂

3.30-3.09 m 2H CH₂

2.08 dd, J=15.4, 3.7 Hz 1H CH₂

1.97 dd, J=15.3, 8.0 Hz 1H CH₂

1.71-1.50 m 2H CH₂

1.50-1.31 m 7H CH₃, CH₂

1.30-1.11 m 1H CH₂

1.00 d, J=6.3 Hz 1.5H CH₃

Data sourced from DMSO-d₆ solvent.[1]

¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for Atorvastatin Hemi-Calcium Salt (Solid-State)
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Chemical Shift (δ) ppm Assignment

182.8 C=O

178.4 C=O

166.7 (broad), 159.3 C=O (Amide)

137.0 - 113.8 Aromatic Carbons

73.1, 70.5, 68.1, 64.9 CH-OH

47.4, 41.9, 40.2 CH₂, CH

26.4, 25.2 CH (isopropyl)

21.3 CH₃ (isopropyl)

Solid-state NMR data.[1]

Experimental Protocol for NMR Spectroscopy
The following provides a general procedure for acquiring high-quality NMR spectra of

atorvastatin hemi-calcium salt.

Instrumentation:

A high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or 500 MHz

instrument, is recommended for detailed analysis.[2]

Sample Preparation:

Accurately weigh 5-10 mg of atorvastatin hemi-calcium salt.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, Methanol-d₄). Atorvastatin calcium is freely soluble in methanol.[3]

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is clear and free of any particulate matter.
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¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds to ensure good resolution.

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width: A range of 0 to 200 ppm is appropriate.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.
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Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

IR Spectroscopic Data
Table 3: Key IR Absorption Bands for Atorvastatin Hemi-Calcium Salt

Wavenumber (cm⁻¹) Intensity Assignment

3365 Strong N-H Stretching

3250 Weak O-H Stretching (asymmetric)

3072 Weak O-H Stretching (symmetric)

2971 Weak C-H Stretching (CH₃/CH₂)

1657 Strong C=O Stretching (Amide)[4]

1574, 1514 Medium
C-C Asymmetric Stretching

(Aromatic ring)

1442 Medium
C-C Symmetric Stretching

(Aromatic ring)

1299, 1276 Medium O-H Deformation

884, 843, 810, 746 Medium C-H Out-of-plane Bending

Data obtained using the KBr pellet method.[4]

Experimental Protocol for FTIR Spectroscopy (KBr
Pellet Method)
Instrumentation:
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A Fourier Transform Infrared (FTIR) spectrophotometer, such as a Bruker IFS 66V, is

suitable for this analysis.[4]

Sample Preparation (KBr Pellet):

Thoroughly grind a small amount (1-2 mg) of atorvastatin hemi-calcium salt with

approximately 100-200 mg of dry, spectral-grade potassium bromide (KBr) in an agate

mortar and pestle.

The mixture should be a fine, homogeneous powder.

Transfer the powder to a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

FTIR Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet containing the sample in the sample holder.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to

determine the molecular weight and elemental composition of a compound.

Mass Spectrometry Data
Table 4: Mass Spectrometry Data for Atorvastatin
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Parameter Value Source

Molecular Formula C₆₆H₆₈CaF₂N₄O₁₀ PubChem[5]

Molecular Weight 1155.3 g/mol PubChem[5]

Monoisotopic Mass 1154.4529416 Da PubChem[5]

Observed Ion (as free acid)

[M+H]⁺
559.440 Guidechem[6]

Experimental Protocol for Mass Spectrometry
(Electrospray Ionization)
Instrumentation:

A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly

used for the analysis of pharmaceutical compounds. This can be a standalone instrument or

coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

Prepare a dilute solution of atorvastatin hemi-calcium salt (approximately 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

The addition of a small amount of formic acid or acetic acid can aid in the ionization process

for positive ion mode.

ESI-MS Acquisition:

Introduce the sample solution into the ESI source via direct infusion or through an LC

system.

Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and

drying gas temperature, to achieve a stable ion spray.

Acquire the mass spectrum in the positive or negative ion mode. For atorvastatin, positive

ion mode is often used to observe the protonated molecule [M+H]⁺ of the free acid.
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Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z

100-1500).

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a pharmaceutical substance like atorvastatin hemi-calcium salt.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Results

Atorvastatin Hemi-Calcium Salt

Dissolve in
Deuterated Solvent Prepare KBr Pellet Prepare Dilute Solution

NMR Spectrometer
(¹H & ¹³C) FTIR Spectrometer Mass Spectrometer

(ESI-MS)

Fourier Transform,
Phasing, Calibration Background Subtraction Spectrum Interpretation

Chemical Shifts,
Coupling Constants,

Structure Confirmation

Functional Group
Identification

Molecular Weight,
Elemental Composition

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for atorvastatin hemi-calcium salt.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15617365?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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